molecular formula C₁₂H₁₅FN₂O₄ B1663295 1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione CAS No. 62987-05-7

1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione

Cat. No. B1663295
CAS RN: 62987-05-7
M. Wt: 270.26 g/mol
InChI Key: FLMBDTNCANYTCP-UHFFFAOYSA-N
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Description

1,3-Bis(tetrahydro-2-furanyl)-5-fluorouracil is a new masked compound of fluorinated pyrimidine . It’s a derivative of 1-(tetrahydro-2-furanyl)-5-fluorouracil . It’s particularly useful as a low-toxicity antitumor agent and antiviral agent .


Synthesis Analysis

The synthesis of 1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione involves complex chemical reactions. Detailed information about its synthesis can be found in scientific articles and patents .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione can be analyzed using techniques like 1H NMR spectroscopy . The diastereoisomers of this compound show differences in the chemical shift changes of the protons of C2’-H and C6-H .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione are complex and can be influenced by factors like UV and ionizing radiation . These reactions have been applied in the development of site-specific drug activation and sensitization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione can be analyzed using various techniques. For example, its mass spectrum can be obtained using EI-B MS .

Future Directions

The future research directions for 1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione could involve the development of novel 5-FU prodrugs that are activated site specifically by UV light and ionizing radiation in the tumor microenvironment . This could potentially improve the clinical utility of 5-FU as an important cancer chemotherapeutic agent .

properties

IUPAC Name

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBDTNCANYTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978873
Record name 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione

CAS RN

62987-05-7
Record name 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FD 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGADIFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a sealed tube, 780 mg (6 m mole) of 5-fluorouracil, 5 ml of pyridine, 100 mg (0.70 m mole) of phosphorus pentoxide and 1.26 g (18 m mole) of 2,3-dihydrofuran were heated at 100° C for 17 hours. After the reaction, pyridine was distilled off from the reaction mixture under a reduced pressure. The residue was dissolved in chloroform and the insoluble unreacted 5-fluorouracil was separated by a filtration and the residue was purified by a column chromatography using a silica gel column (mixture of benzene; ethyl acetate and acetone = 2 : 1 : 1 (V/V) as a developing medium) to obtained 200 mg of N1,N3 -bis(2-tetrahydrofuryl)-5-fluorouracil (yield: 12.3%) and 757.6 mg of N1 -(2-tetrahydrofuryl)-5-fluorouracil (yield: 63.0%).
Quantity
780 mg
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reactant
Reaction Step One
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5 mL
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reactant
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100 mg
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reactant
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1.26 g
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reactant
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Synthesis routes and methods II

Procedure details

In a sealed tube, 780 mg (6 m mole) of 5-fluorouracil, 5 ml of pyridine, 100 mg (0.44 m mole) of antimony trichloride and 1.26 g (18 m mole) of 2,3-dihydrofuran were heated at 100° C for 3 hours. The reaction mixture was further admixed with 800 mg (11.5 m mole) of 2,3-dihydrofuran and the mixture was heated for 17 hours. After the reaction, pyridine was distilled off under a reduced pressure and the residue was dissolved in chloroform and the insoluble matters were separated by a filtration. Chloroform was distilled off from the filtrate and the residue was purified by a column chromatography using a silica gel column (mixture of chloroform and acetone = 8 : 1 (V/V) as a developing medium) to obtain 1.10 g of N1,N3 -bis(2-tetrahydrofuryl)-5-fluorouracil (yield: 68.0%) and 325 mg of N1 -(2-tetrahydrofuryl)-5-fluorouracil (yield: 27%).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
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5 mL
Type
solvent
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800 mg
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In a closed tubular reactor, 1.3 g of 5-fluorouracil, 5 ml of benzene and 14 g of 2,3-dihydrofuran were heated together at 200° C. for 6 hours. After cooling, the reaction mixture was concentrated to dryness under reduced pressure and the residue was separated and purified by column chromatography on 25 g silica gel. From the chloroform eluate, the fractions rich in the contemplated compound were collected. The solvent was distilled off and the residue was recrystallized from petroleum ether. By the above procedure was obtained 1.3 g of 1,3-bis-(tetrahydro-2-furyl)-5-fluorouracil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
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5 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
24
Citations
T Taguchi - New Anticancer Drugs, 1980 - Springer
FD-1, a new anticancer drug, is a fluorinated pyrimidine derivative that has shown less acute toxicity than 5-FU and FT-207, and higher antitumor activity than FT-207 in Ehrlich …
Number of citations: 3 link.springer.com
T Marunaka, Y Umeno - Journal of Chromatography A, 1978 - Elsevier
3-Bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione has been developed clinically as an antitumor agent. A high-pressure liquid chromatographic method was developed with …
Number of citations: 20 www.sciencedirect.com
K Toide, K Kitazato, N Unemi - Archives Internationales de …, 1980 - europepmc.org
The effect of 1, 3-bis (tetrahydro-2-furanyl)-5-fluoro-2, 4-pyrimidinodione (FD-1) on the central nervous system was examined by measuring regional changes in the concentrations of its …
Number of citations: 4 europepmc.org
T Marunaka, Y Umeno… - Journal of …, 1980 - pubmed.ncbi.nlm.nih.gov
Quantitative determination of 1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione and its metabolites in visceral tissues by high-performance liquid chromatography and gas …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
Y Yamada, S Miyauchi, N Unemi - Journal of Clinical & Laboratory …, 1980 - europepmc.org
The inhibitory effects of three fluorinated pyrimidines, ie, 5-fluorouracil (FU), N1-(2-tetrahydrofuryl)-5-fluorouracil (ftorafur, FT), and 1, 3-bis (tetrahydro-2-furanyl)-5-fluoro-2, 4-…
Number of citations: 3 europepmc.org
K Toide, K Kitazato, N Unemi - Archives Internationales de …, 1981 - europepmc.org
A single high oral dose of 1, 3-bis (tetrahydro-2-furanyl)-5-fluoro-2, 4-pyrimidinedione (FD-1)(486.0-729.0 mg/kg) followed by daily administration of lower doses of FD-1 (121.5 mg/kg) …
Number of citations: 2 europepmc.org
AT DRUG, Y YAMADA… - … of Clinical & …, 1980 - Teviot Scientific Publications …
Number of citations: 0
K Toide, N Unemi, T Segawa - Archives internationales de …, 1985 - europepmc.org
The cause of the side effects of 5-fluoro-1-(tetrahydro-2-furanyl)-2, 4-pyrimidinedione (FT) on the central nervous system (CNS), and especially the extrapyramidal system were …
Number of citations: 2 europepmc.org
M Suzuki, I Sekiguchi, T Tamada - Asia‐Oceania Journal of …, 1990 - Wiley Online Library
The thymidylate synthase (TS) content of tumor tissue was assayed and the levels of 5‐fluorouracil (5‐Fu) in serum and tumor tissue were determined in 21 patients with cervical cancer …
Number of citations: 3 obgyn.onlinelibrary.wiley.com
K Yonekura, Y Basaki, L Chikahisa, S Okabe… - Clinical cancer …, 1999 - AACR
UFT, an anticancer agent that is composed of tegafur (FT) and uracil at a molar ratio of 1:4, is widely used in clinical practice in Japan to treat cancer patients requiring a long-term …
Number of citations: 134 aacrjournals.org

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